![molecular formula C19H23N3O2 B15035966 N-[4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)phenyl]acetamide](/img/structure/B15035966.png)
N-[4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 4-aminophenylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-{4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE-3-CARBOHYDRAZIDE
- N-{4-[(4-{[(E)-(Dimethylamino)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide
Uniqueness
N-{4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific reactivity and functionality.
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[4-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-4-22(5-2)18-11-6-15(19(24)12-18)13-20-16-7-9-17(10-8-16)21-14(3)23/h6-13,24H,4-5H2,1-3H3,(H,21,23) |
InChI Key |
QLIWTSFCKVLBKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


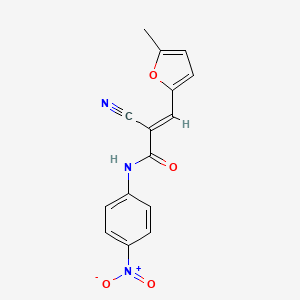
![ethyl (2Z)-2-(4-tert-butylbenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15035894.png)
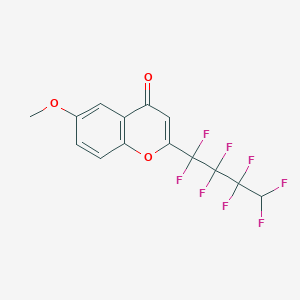
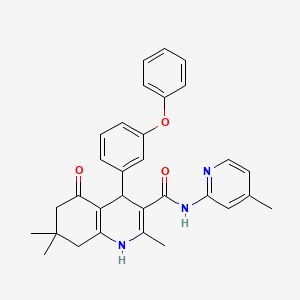
![11-(3-chlorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15035910.png)
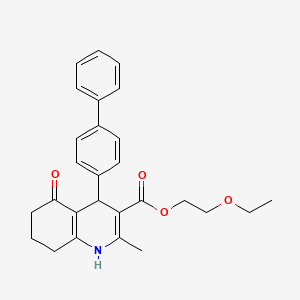
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B15035924.png)

![11-(3-bromophenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15035946.png)
![(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15035947.png)
![4-(4-bromophenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15035954.png)
![1-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B15035959.png)
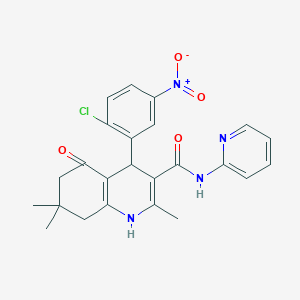
![{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-fluorophenyl)methanone](/img/structure/B15035985.png)
